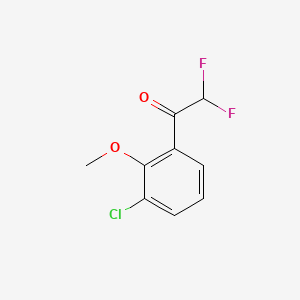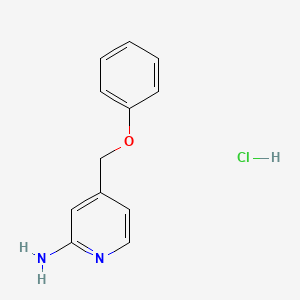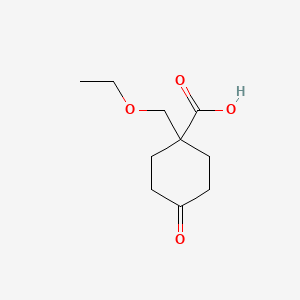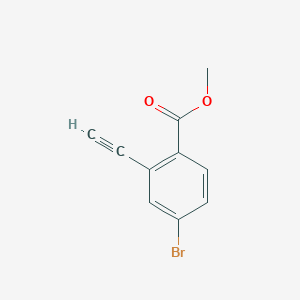
3-(Cycloheptyloxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cycloheptyloxy)propan-1-amine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol It is characterized by the presence of a cycloheptyloxy group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)propan-1-amine typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the reaction of cycloheptyl bromide with 3-aminopropanol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cycloheptyloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Cycloheptyloxy)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Cycloheptyloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclohexyloxy)propan-1-amine
- 3-(Cyclopentyloxy)propan-1-amine
- 3-(Cyclooctyloxy)propan-1-amine
Uniqueness
3-(Cycloheptyloxy)propan-1-amine is unique due to its cycloheptyloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-cycloheptyloxypropan-1-amine |
InChI |
InChI=1S/C10H21NO/c11-8-5-9-12-10-6-3-1-2-4-7-10/h10H,1-9,11H2 |
Clé InChI |
VEUZONDQWHTGSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)





